molecular formula C11H23N3O B1488654 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1250882-57-5

4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No. B1488654
M. Wt: 213.32 g/mol
InChI Key: WMPMKHOPLWZZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide (4-AMTBP) is an organic compound used in various scientific applications, including synthesis and laboratory experiments. 4-AMTBP is a derivative of piperidine, a cyclic amine with a nitrogen atom at its center, and it is a tertiary amine, meaning it has three alkyl groups attached to its nitrogen atom. 4-AMTBP is used in a variety of scientific applications due to its unique properties, such as its ability to act as a catalyst and its solubility in organic solvents. In

Scientific Research Applications

4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide has a variety of scientific research applications, including its use as a catalyst in organic synthesis, its solubility in organic solvents, and its ability to act as an electron-donating group. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide has been used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide has also been used as a solvent in a variety of organic reactions, such as the Friedel-Crafts acylation reaction. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is also used as an electron-donating group in organic reactions, such as the Diels-Alder reaction, in which it can increase the rate of reaction.

Mechanism Of Action

The mechanism of action of 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is not fully understood, but it is believed to act as a catalyst in organic synthesis reactions. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is believed to act as a Lewis base, meaning it is capable of donating a pair of electrons to a Lewis acid. This allows it to form a bond with the Lewis acid and facilitate the reaction. In addition, 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is believed to form hydrogen bonds with the reactants, which can increase the rate of reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide are not well understood, but it is believed to be relatively non-toxic. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide has been used in laboratory experiments, but it has not been tested in humans or animals, so its potential effects on humans and animals are unknown.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide in laboratory experiments include its ability to act as a catalyst and its solubility in organic solvents. 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide has been shown to increase the rate of reaction in organic synthesis reactions, and its solubility in organic solvents makes it easy to use in laboratory experiments. The main limitation of using 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide in laboratory experiments is its lack of toxicity data, as it has not been tested in humans or animals.

Future Directions

The future directions for 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide include further research into its mechanism of action, its potential toxicity, and its potential applications. Further research into its mechanism of action could lead to a better understanding of how it works, which could lead to more efficient and effective laboratory experiments. Further research into its potential toxicity could lead to a better understanding of its safety for use in laboratory experiments. Finally, further research into its potential applications could lead to new and innovative uses of 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide in scientific research.

properties

IUPAC Name

4-(aminomethyl)-N-tert-butylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)14-6-4-9(8-12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPMKHOPLWZZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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